

# N-Boc-N-bis(PEG2-propargyl) molecular weight and formula

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Compound of Interest

Compound Name: N-Boc-N-bis(PEG2-propargyl)

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# In-Depth Technical Guide: N-Boc-N-bis(PEG2-propargyl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of **N-Boc-N-bis(PEG2-propargyl)**, a key reagent in the field of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

### **Core Molecular Data**

The fundamental chemical properties of **N-Boc-N-bis(PEG2-propargyl)** are summarized in the table below. These values are essential for experimental design, stoichiometric calculations, and analytical characterization.

Parameter	Value
Molecular Formula	C19H31NO6[1][2]
Molecular Weight	369.5 g/mol [1][2][3]
CAS Number	2100306-86-1[1][2][4]

## **Experimental Protocols**

### Foundational & Exploratory





While specific experimental protocols are highly dependent on the application, a general methodology for the use of **N-Boc-N-bis(PEG2-propargyl)** in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction is outlined below. This procedure is fundamental to its application in synthesizing PROTACs and other bioconjugates.[4]

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

- Reagent Preparation:
  - Dissolve N-Boc-N-bis(PEG2-propargyl) in a suitable solvent (e.g., DMSO, DMF).
  - Dissolve the azide-containing molecule of interest in a compatible solvent.
  - Prepare a stock solution of a copper(I) catalyst, such as copper(II) sulfate with a reducing agent like sodium ascorbate, or a pre-formed copper(I) complex.
  - Prepare a stock solution of a copper-chelating ligand, such as TBTA or THPTA, to stabilize the copper(I) catalyst and improve reaction efficiency.
- Reaction Setup:
  - In a reaction vessel, combine the dissolved N-Boc-N-bis(PEG2-propargyl) and the azidecontaining molecule.
  - Add the copper-chelating ligand to the reaction mixture.
  - Initiate the reaction by adding the copper(I) catalyst.
- · Reaction Conditions:
  - The reaction is typically carried out at room temperature.
  - The reaction time can vary from a few minutes to several hours, depending on the reactivity of the substrates.
  - The reaction progress can be monitored by analytical techniques such as TLC, LC-MS, or NMR.

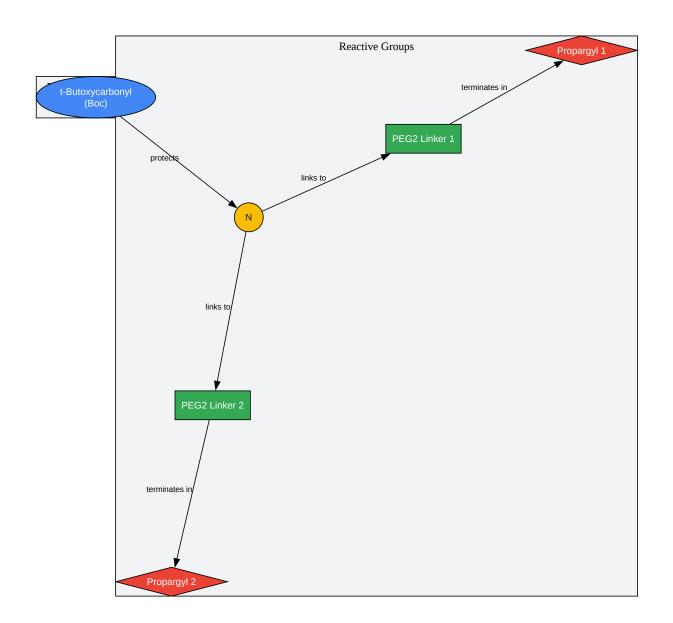


- · Work-up and Purification:
  - Upon completion, the reaction mixture may be quenched, for example, by the addition of EDTA to chelate the copper catalyst.
  - The desired product is then purified from the reaction mixture using standard
     chromatographic techniques, such as flash column chromatography or preparative HPLC.

## **Molecular Structure and Connectivity**

The structural arrangement of **N-Boc-N-bis(PEG2-propargyl)** is central to its function as a linker. The following diagram, generated using the DOT language, illustrates the logical relationship between the core functional groups of the molecule.





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Caption: Logical relationship of functional groups in N-Boc-N-bis(PEG2-propargyl).



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### References

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